Semicochliodinol

Description

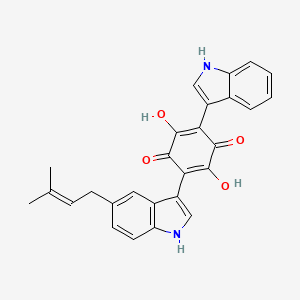

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxy-3-(1H-indol-3-yl)-6-[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c1-14(2)7-8-15-9-10-21-17(11-15)19(13-29-21)23-26(32)24(30)22(25(31)27(23)33)18-12-28-20-6-4-3-5-16(18)20/h3-7,9-13,28-30,33H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQAJERZSLDENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Semicochliodinol from Chrysosporium merdarium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semicochliodinol, a bis-indolylquinone derivative isolated from the fungus Chrysosporium merdarium, has demonstrated significant biological activity as an inhibitor of both HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase. This document provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Introduction

The quest for novel bioactive compounds from microbial sources has led to the exploration of diverse and unique environments. The fungus Chrysosporium merdarium has emerged as a producer of secondary metabolites with therapeutic potential. Among these, this compound A and B have been identified as potent inhibitors of critical enzymes involved in viral replication and cancer progression, namely HIV-1 protease and EGF-R protein tyrosine kinase. This whitepaper serves as a technical guide to the foundational research surrounding the discovery of these promising compounds.

Data Presentation

The following tables summarize the key quantitative data associated with the biological activity of this compound A and B.

Table 1: Inhibitory Activity of this compound A and B

| Compound | Target | IC₅₀ |

| This compound A | HIV-1 Protease | As low as 0.17 µM[1] |

| This compound B | HIV-1 Protease | As low as 0.17 µM[1] |

| This compound A | EGF-R Protein Tyrosine Kinase | 15 - 60 µM[1] |

| This compound B | EGF-R Protein Tyrosine Kinase | 15 - 60 µM[1] |

Experimental Protocols

Fungal Fermentation and Isolation of this compound

While the specific media composition and fermentation parameters for the production of this compound by Chrysosporium merdarium strain P-5656 are detailed in the primary literature, a general workflow for the isolation of fungal metabolites is presented below. This process typically involves cultivation of the fungus on a suitable nutrient medium, followed by extraction of the culture broth and mycelium, and subsequent chromatographic purification.

HIV-1 Protease Inhibition Assay

The inhibitory activity of this compound against HIV-1 protease is a key finding. A typical fluorometric assay to determine this activity involves the following steps.

EGF-R Protein Tyrosine Kinase Inhibition Assay

The inhibition of EGF-R protein tyrosine kinase by this compound suggests its potential as an anticancer agent. The assay to determine this activity typically follows the workflow outlined below.

Signaling Pathway

This compound's inhibition of EGF-R protein tyrosine kinase interferes with a critical signaling pathway implicated in cancer cell proliferation and survival. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the EGF-R initiates a cascade of downstream signaling events.

Conclusion

The discovery of this compound from Chrysosporium merdarium represents a significant contribution to the field of natural product chemistry and drug discovery. Its dual inhibitory action against HIV-1 protease and EGF-R protein tyrosine kinase highlights its potential as a lead compound for the development of novel antiviral and anticancer therapies. Further research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this promising fungal metabolite.

References

Unveiling the Fungal Origins of Semicochliodinol A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semicochliodinol A and B, two notable bisindole alkaloids, have garnered significant interest within the scientific community for their potent inhibitory activities against key therapeutic targets, including HIV-1 protease and Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. This technical guide provides an in-depth exploration of the biological origins of these compounds, detailing their isolation from the fungus Chrysosporium merdarium. It encompasses a comprehensive overview of the experimental protocols for their extraction, purification, and structural elucidation, supported by quantitative data and spectroscopic analysis. Furthermore, this guide delves into the mechanistic insights of their biological activities through diagrammatic representations of their interactions with their respective enzymatic targets, offering valuable information for researchers in natural product chemistry, mycology, and drug discovery.

Biological Source

The primary and exclusive biological source identified for the production of this compound A and B is the filamentous fungus, Chrysosporium merdarium.[1] This fungus has been the focus of studies aimed at discovering novel bioactive secondary metabolites. The production of this compound A and B is achieved through the fermentation of C. merdarium in a suitable culture medium, from which the compounds are subsequently extracted and purified. While specific quantitative yields of this compound A and B from Chrysosporium merdarium cultures are not extensively reported in publicly available literature, related studies on the fermentation of similar fungi for the production of bis-indolylquinones have reported yields in the range of 1.11 mg/L to 106.3 mg/L for analogous compounds.[2]

Experimental Protocols

The isolation and purification of this compound A and B from Chrysosporium merdarium involve a multi-step process encompassing fungal cultivation, extraction of metabolites, and chromatographic separation. The following protocols are based on established methodologies for the isolation of secondary metabolites from fungal cultures.

Fungal Cultivation

Chrysosporium merdarium can be cultivated on a solid rice medium to promote the production of secondary metabolites.

-

Medium Preparation: Autoclave 100 g of rice with 100 mL of purified water in a 500 mL Erlenmeyer flask at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterilized rice medium with a pure culture of Chrysosporium merdarium.

-

Incubation: Incubate the flasks at room temperature for 4 weeks in a static condition to allow for fungal growth and metabolite production.

Extraction of this compound A and B

Following the incubation period, the fungal biomass and the rice medium are subjected to solvent extraction to isolate the crude mixture of metabolites.

-

Initial Extraction: The entire content of the fermentation flask is macerated and exhaustively extracted with methanol (B129727) (3 x 200 mL).

-

Secondary Extraction: The remaining solid residue is then further extracted with ethyl acetate (B1210297) (2 x 200 mL) to ensure the complete recovery of compounds with varying polarities.

-

Concentration: The methanol and ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound A and B

The crude extract is a complex mixture of various fungal metabolites. A combination of chromatographic techniques is employed for the purification of this compound A and B.

-

Flash Chromatography: The crude extract is redissolved in a minimal amount of methanol and subjected to reverse-phase flash chromatography on a C18 column. A step-wise gradient of water and methanol is used as the mobile phase to fractionate the extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest, as identified by preliminary analysis (e.g., thin-layer chromatography or analytical HPLC), are pooled and further purified using preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a water/acetonitrile or water/methanol gradient as the mobile phase. The elution is monitored by a UV detector, and fractions corresponding to the peaks of this compound A and B are collected.

Structural Elucidation

The definitive identification of this compound A and B is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure of the isolated compounds. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compounds, confirming their molecular formulas.

Quantitative Data

| Compound | Target | IC50 (µM) |

| This compound A & B (mixture/individual) | HIV-1 Protease | as low as 0.17 |

| This compound A & B (mixture/individual) | EGF-R Protein Tyrosine Kinase | 15 to 60 |

Table 1: Inhibitory activities of this compound A and B.[1]

Spectroscopic Data

The structural elucidation of this compound A and B is reliant on their unique spectroscopic signatures. Although a complete, assigned NMR dataset for both compounds is not available in the provided search results, the following represents a general expectation for the types of signals observed for such bisindole alkaloids.

This compound A & B (General Expected Data)

| Spectroscopy | Expected Observations |

| 1H NMR | Signals in the aromatic region (indole rings), signals for olefinic protons, signals for methyl groups, and signals for hydroxyl protons. |

| 13C NMR | Resonances for carbonyl carbons (quinone), aromatic carbons (indole), sp2 carbons of the prenyl group, and aliphatic carbons. |

| HRMS | A precise mass-to-charge ratio that corresponds to the elemental composition of each isomer. |

Signaling Pathways and Experimental Workflows

The biological activity of this compound A and B stems from their ability to inhibit critical enzymes involved in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate the proposed inhibitory mechanisms and a general workflow for their isolation.

Caption: Inhibition of HIV-1 Protease by this compound A/B.

References

- 1. This compound A and B: inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase related to asterriquinones produced by the fungus Chrysosporium merdarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering for the biosynthesis of bis-indolylquinone terrequinone A in Escherichia coli from L-tryptophan and prenol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Producers of Bis-Indolylquinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-indolylquinone compounds are a class of natural products characterized by a quinone core flanked by two indole (B1671886) moieties. These metabolites, derived from the amino acid L-tryptophan, have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antitumor, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the natural producers of bis-indolylquinones, their biosynthesis, and the experimental methodologies used for their study. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery and medicinal chemistry.

Natural Producers of Bis-Indolylquinone Compounds

Fungi are the most prolific known producers of bis-indolylquinone compounds, with the genus Aspergillus being a particularly rich source. Marine environments have also proven to be a fertile ground for the discovery of novel bis-indolylquinone-producing microorganisms.

Table 1: Prominent Natural Producers of Bis-Indolylquinone Compounds

| Producing Organism | Compound(s) | Source/Environment |

| Aspergillus terreus | Terrequinone A | Soil |

| Aspergillus sp. SCSIO 41018 | Asterriquinones I-K | Marine Sponge-associated Fungus |

| Aspergillus sp. (general) | Asterriquinones | Various (Soil, Marine) |

| Penicillium sp. | Bis-indolylquinones | Marine-derived Fungus |

| Humicola sp. | Asterriquinones | Soil |

| Botryotrichum sp. | Asterriquinones | Soil |

| Streptomyces sp. | Bisindole alkaloids | Marine (Deep-sea derived) |

Quantitative Production of Bis-Indolylquinones

Quantitative data on the production of bis-indolylquinones from their natural sources is often limited in publicly available literature. However, the production of Terrequinone A has been quantified in both its native producer and in a genetically engineered host.

Table 2: Quantitative Production of Terrequinone A

| Production System | Compound | Yield | Reference |

| Aspergillus terreus (Wild Type) | Terrequinone A | 1.11 mg/L | [1] |

| Engineered Escherichia coli | Terrequinone A | up to 20.1 mg/L | [2] |

Note: Yields of other bis-indolylquinones, such as asterriquinones from Aspergillus sp. SCSIO 41018, are not widely reported in the literature.

Biosynthesis of Terrequinone A

The biosynthetic pathway of terrequinone A is the best-characterized among the bis-indolylquinones and proceeds through a series of enzymatic reactions encoded by the tdi gene cluster (tdiA-tdiE) in Aspergillus nidulans.[3] The pathway begins with the precursor L-tryptophan and involves dimerization and two prenylation steps.

Caption: Biosynthetic pathway of Terrequinone A.

Experimental Protocols

Cultivation of Producing Microorganism (Aspergillus terreus)

This protocol describes the general conditions for cultivating Aspergillus terreus for the production of secondary metabolites.

-

Media: A variety of solid and liquid media can be used. For initial cultivation and sporulation, Potato Dextrose Agar (PDA) is common. For submerged fermentation to produce secondary metabolites, media such as Potato Dextrose Broth (PDB) or Czapek-Dox broth can be used. Media composition can be optimized for pigment and secondary metabolite production, with factors like pH, temperature, carbon and nitrogen sources, and mineral salts being critical.

-

Inoculation: A spore suspension is typically prepared from a mature culture on solid media. Liquid cultures are then inoculated with this suspension.

-

Fermentation Conditions: Fermentation is carried out in shake flasks or bioreactors. Typical conditions for Aspergillus terreus are a temperature of 25-30°C with shaking at 150-200 rpm for several days to weeks. The optimal fermentation time for terrequinone A production in A. terreus has been reported to be 28 days.[1]

-

Extraction: After incubation, the culture broth is separated from the mycelia by filtration. Both the filtrate and the mycelia are typically extracted with an organic solvent such as ethyl acetate (B1210297) to recover the produced compounds.

Isolation and Purification of Bis-Indolylquinones

This protocol outlines a general procedure for the isolation and purification of bis-indolylquinone compounds from a crude extract.

-

Crude Extract Preparation: The organic solvent from the extraction step is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the compounds of interest.

-

Column Chromatography: Initial fractionation is often performed using column chromatography on silica (B1680970) gel or other stationary phases, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, dichloromethane-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by semi-preparative or preparative HPLC, often using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, sometimes with the addition of an acid like trifluoroacetic acid (TFA).[1]

-

-

Purity Assessment: The purity of the isolated compounds is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structure of the purified bis-indolylquinones is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the detailed connectivity and stereochemistry of the molecule.

Experimental Workflows

General Workflow for Bio-guided Discovery of Bis-Indolylquinones

This workflow illustrates the typical steps involved in the discovery of new bioactive bis-indolylquinone compounds from natural sources.

References

An In-depth Technical Guide on the Mechanism of Action of Semicochliodinol on HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of Semicochliodinol, a natural product isolated from the fungus Chrysosporium merdarium, as an inhibitor of HIV-1 protease. Due to the limited publicly available data specifically on this compound, this document synthesizes the existing information with the broader context of related benzoquinone inhibitors and the well-established principles of HIV-1 protease inhibition. The guide covers the proposed molecular interactions, available quantitative inhibitory data, a representative experimental protocol for assessing HIV-1 protease inhibition, and visual diagrams illustrating the mechanism of action and experimental workflow. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and related compounds in the context of anti-retroviral drug discovery.

Introduction to HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the assembly of infectious virions. As such, HIV-1 protease is a well-established and highly successful target for antiretroviral therapy. Inhibitors of this enzyme, known as protease inhibitors (PIs), are a cornerstone of highly active antiretroviral therapy (HAART). These inhibitors are typically competitive, binding to the active site of the enzyme and preventing it from processing its natural substrates.

This compound A and B are bisalkylated 2,5-dihydroxybenzoquinones that have been identified as inhibitors of HIV-1 protease[1]. These natural products belong to the broader class of asterriquinones and represent a potential scaffold for the development of novel antiretroviral agents.

Molecular Mechanism of Action of this compound

Based on molecular modeling studies of closely related compounds, the inhibitory action of this compound against HIV-1 protease is proposed to be a competitive mechanism involving direct interaction with the enzyme's active site[1].

The HIV-1 protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site. The proposed binding mode of this compound and its analogues involves key interactions with this catalytic dyad and the surrounding substrate-binding pockets[1]:

-

Dihydroxybenzoquinone Moiety: The 2,5-dihydroxybenzoquinone core of the molecule is predicted to form hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') in the active site of the HIV-1 protease. This interaction is crucial for anchoring the inhibitor within the catalytic center.

-

Indole (B1671886) Moieties: The indole portions of the this compound structure are thought to occupy the P2 and P2' substrate-binding pockets of the protease. These pockets are hydrophobic in nature, and the indole rings likely engage in favorable van der Waals interactions with the amino acid residues lining these pockets.

This dual interaction—hydrogen bonding with the catalytic dyad and hydrophobic interactions within the substrate-binding pockets—is characteristic of many competitive inhibitors of HIV-1 protease and is believed to be the basis for the inhibitory activity of this compound.

Quantitative Data

The available quantitative data on the inhibitory activity of this compound against HIV-1 protease is limited to the half-maximal inhibitory concentration (IC50) value.

| Compound | Target | IC50 (µM) | Source |

| This compound* | HIV-1 Protease | 0.17 | [1] |

Note: The original publication refers to "metabolites" having an IC50 value as low as 0.17 µM, which includes this compound A and B, as well as other related compounds.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 value for this compound is not detailed in the available literature, a general protocol for a fluorogenic HIV-1 protease inhibition assay using a Förster Resonance Energy Transfer (FRET) substrate is provided below as a representative method.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based fluorogenic substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)

-

Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing NaCl and a reducing agent like DTT)

-

Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Saquinavir, Ritonavir)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Prepare working solutions of the HIV-1 protease and the FRET substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Test compound dilution (or DMSO for the no-inhibitor control)

-

HIV-1 Protease solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair over a specified time period (e.g., 60 minutes) at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of increase in fluorescence) for each concentration of the test compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Visualizations

Proposed Mechanism of Action

Caption: Binding of this compound to the HIV-1 protease active site.

Experimental Workflow for HIV-1 Protease Inhibition Assay

Caption: A typical workflow for an in vitro HIV-1 protease inhibition assay.

Conclusion

This compound A and B represent a promising class of natural product inhibitors of HIV-1 protease. The proposed mechanism of action, involving key interactions with the catalytic aspartates and hydrophobic pockets of the active site, is consistent with that of other successful protease inhibitors. While the currently available data is limited, the potent IC50 value suggests that this compound and its analogues are valuable lead compounds for further investigation. Future research should focus on detailed kinetic studies to determine the mode of inhibition, elucidation of the precise binding interactions through co-crystallization with HIV-1 protease, and structure-activity relationship studies to optimize the inhibitory potency and pharmacokinetic properties of this class of compounds. This technical guide serves as a starting point for researchers aiming to explore the potential of this compound and related benzoquinones in the ongoing effort to develop new and effective antiretroviral therapies.

References

Semicochliodinol as an EGF-R Protein Tyrosine Kinase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Semicochliodinol as a potential inhibitor of the Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase. This document synthesizes the available scientific information, including quantitative inhibitory data and representative experimental protocols, to serve as a resource for researchers in oncology and drug discovery.

Introduction to this compound and EGFR Inhibition

This compound A and B are natural products isolated from the fungus Chrysosporium merdarium. These compounds belong to the bis-indolylquinone class of secondary metabolites. Research has identified them as inhibitors of the Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase, a key target in cancer therapy.[1]

The EGF-R is a transmembrane receptor that, upon binding to its ligands (such as Epidermal Growth Factor), activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many types of cancer, making EGFR inhibitors a critical class of anti-cancer drugs.

This compound A and B have been reported to inhibit the enzymatic activity of the EGF-R protein tyrosine kinase, suggesting their potential as lead compounds for the development of novel anticancer agents.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound A and B against EGF-R protein tyrosine kinase has been evaluated, with reported half-maximal inhibitory concentrations (IC50) in the micromolar range. The available data is summarized in the table below.

| Compound | Target Enzyme | IC50 Range (µM) | Source |

| This compound A and B | Epidermal Growth Factor Receptor (EGF-R) Protein Tyrosine Kinase | 15 - 60 | [1] |

Note: The specific IC50 values for this compound A and B individually are not detailed in the available abstracts. The provided range represents the overall inhibitory activity of these metabolites as reported in the primary literature.

Mechanism of Action and Signaling Pathway

This compound, as an inhibitor of the EGF-R protein tyrosine kinase, is presumed to interfere with the ATP-binding site of the enzyme's catalytic domain. This action prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling molecules. The interruption of these signals can lead to the inhibition of cancer cell growth and proliferation.

EGFR Signaling Pathway and Point of Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific protocol used for the initial determination of this compound's activity is not publicly available in full detail, a representative in vitro EGF-R protein tyrosine kinase assay protocol is provided below. This protocol is based on established methodologies for evaluating EGFR inhibitors.

In Vitro EGF-R Tyrosine Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic activity of recombinant human EGF-R protein tyrosine kinase.

Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the EGFR kinase. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (more ATP consumed) and a higher signal indicates inhibition of the kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Gefitinib)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well white opaque microplates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in kinase assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare similar dilutions for the positive control inhibitor.

-

-

Reaction Setup:

-

Add 5 µL of the diluted this compound, positive control, or vehicle (DMSO in kinase assay buffer for no-inhibition control) to the wells of the microplate.

-

Prepare a master mix containing the EGFR enzyme and the kinase substrate in the kinase assay buffer.

-

Add 10 µL of the enzyme/substrate master mix to each well.

-

Incubate the plate for 10 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km of ATP for EGFR.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Following the incubation, add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibition control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Caption: General workflow for an in vitro luminescent kinase assay.

Logical Relationship of this compound as an EGFR Inhibitor

The following diagram illustrates the logical flow from the biological context to the experimental validation of this compound as an EGFR inhibitor.

Caption: Logical flow from cancer biology to the validation of this compound.

Conclusion

This compound A and B represent a class of natural products with demonstrated inhibitory activity against EGF-R protein tyrosine kinase. With IC50 values in the low micromolar range, they serve as interesting lead compounds for further investigation and optimization in the development of novel anti-cancer therapeutics. The provided methodologies and diagrams offer a framework for researchers to build upon in their exploration of this compound and related compounds as EGFR inhibitors. Further studies are warranted to elucidate the precise mechanism of binding, determine the specific IC50 values for each analogue, and evaluate their efficacy and selectivity in cellular and in vivo models.

References

The Structure-Activity Relationship of Semicochliodinol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicochliodinol A and B are bis-indolylquinone natural products isolated from the fungus Chrysosporium merdarium. These compounds, along with related analogues such as didemethylasterriquinone D and isocochliodinol, have garnered significant interest in the scientific community due to their inhibitory activity against two critical therapeutic targets: HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase. Understanding the structure-activity relationship (SAR) of these analogues is paramount for the rational design and development of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the SAR of this compound analogues, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways.

Data Presentation: Inhibitory Activity of this compound Analogues

The inhibitory activities of this compound A, this compound B, and related naturally occurring analogues were evaluated against HIV-1 protease and EGF-R protein tyrosine kinase. The quantitative data, presented as IC50 values, are summarized in the table below for clear comparison.

| Compound | Structure | HIV-1 Protease IC50 (µM)[1] | EGF-R Protein Tyrosine Kinase IC50 (µM)[1] |

| This compound A | 0.17[1] | 15[1] | |

| This compound B | - | 60[1] | |

| Didemethylasterriquinone D | - | - | |

| Isocochliodinol | - | - |

Note: Specific IC50 values for Didemethylasterriquinone D and Isocochliodinol were not explicitly provided in the primary reference, though they were identified as inhibitors.

Structure-Activity Relationship Analysis

The available data, although limited to a few natural analogues, provides initial insights into the structure-activity relationship of this class of compounds.

-

HIV-1 Protease Inhibition: this compound A is a potent inhibitor of HIV-1 protease with a sub-micromolar IC50 value. Molecular modeling studies suggest that the dihydroxybenzoquinone moiety is crucial for activity, forming hydrogen bonds with the catalytic aspartic acid residues (Asp25/Asp25') in the active site of the protease. The indole (B1671886) portions of the molecule are proposed to occupy the P2 and P2' pockets of the enzyme, contributing to binding affinity. The difference in activity between analogues likely arises from variations in the substituents on the indole rings and their interactions within these pockets.

-

EGF-R Protein Tyrosine Kinase Inhibition: Both this compound A and B demonstrate inhibitory activity against EGF-R, with this compound A being four times more potent. This suggests that the specific arrangement and nature of the prenyl and other substituents on the indole moieties play a significant role in the interaction with the kinase domain of EGFR. Further studies with a broader range of synthetic analogues are necessary to delineate the precise structural requirements for potent and selective EGFR inhibition.

Experimental Protocols

While the exact experimental protocols from the primary study by Fredenhagen et al. could not be obtained, this section provides detailed, representative methodologies for the key assays used to evaluate the biological activity of this compound analogues.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is a common method for screening HIV-1 protease inhibitors.

Principle: The assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a known cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

Test compounds (this compound analogues) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions to the respective wells. Include wells with buffer and DMSO as negative and vehicle controls, respectively.

-

Add a solution of recombinant HIV-1 protease to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EGF-R Protein Tyrosine Kinase Inhibition Assay (Luminescent)

This assay is widely used to determine the inhibitory potential of compounds against EGFR kinase activity.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (this compound analogues) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions to the respective wells. Include wells with buffer and DMSO as negative and vehicle controls.

-

Add a solution of the recombinant EGFR kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescence is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the biological context of the targets of this compound analogues and the experimental logic, the following diagrams were generated using Graphviz.

HIV-1 Replication Cycle and the Role of HIV-1 Protease

Caption: Role of HIV-1 Protease in the viral replication cycle and its inhibition.

EGFR Signaling Pathway in Cancer

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Screening

Caption: General workflow for screening and characterizing this compound analogues.

Conclusion and Future Directions

This compound analogues represent a promising class of natural products with dual inhibitory activity against HIV-1 protease and EGF-R protein tyrosine kinase. The preliminary SAR data highlights the importance of the bis-indolylquinone scaffold for these activities. To further advance the development of these compounds as potential therapeutic agents, several key areas of research should be prioritized:

-

Synthesis of a Diverse Analogue Library: A systematic synthetic effort is needed to generate a wide range of this compound analogues with modifications at various positions of the indole rings and the quinone core. This will enable a more comprehensive SAR study.

-

Elucidation of Binding Modes: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the inhibitors in complex with their target enzymes will provide detailed insights into the molecular interactions and guide the design of more potent and selective compounds.

-

In-depth Biological Characterization: Future studies should include evaluation of the analogues in cell-based assays to assess their antiviral efficacy and anti-proliferative activity in relevant cancer cell lines. Furthermore, selectivity profiling against other proteases and kinases is crucial to determine their therapeutic window.

By pursuing these research directions, the full therapeutic potential of this compound analogues can be explored, potentially leading to the development of novel drugs for the treatment of HIV/AIDS and cancer.

References

An In-depth Technical Guide to the Physicochemical Properties of Semicochliodinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicochliodinol, a naturally occurring bisindole alkaloid, has garnered significant interest within the scientific community due to its notable biological activities. Isolated from the fungus Chrysosporium merdarium, this compound exists as at least two known variants, this compound A and this compound B.[1] Both congeners have demonstrated potent inhibitory effects against key therapeutic targets, namely HIV-1 protease and Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its targeted signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₂N₂O₄ | PubChem CID: 474303 |

| Molecular Weight | 438.5 g/mol | PubChem CID: 474303 |

| Appearance | Not explicitly reported | - |

| Melting Point | Not explicitly reported | - |

| Solubility | Not explicitly reported | - |

| 1H NMR Data | Complete assignment reported, but specific shifts not publicly available. | [1] |

| 13C NMR Data | Complete assignment reported, but specific shifts not publicly available. | [1] |

Experimental Protocols

Isolation of this compound A and B from Chrysosporium merdarium

A general protocol for the isolation of secondary metabolites from Chrysosporium merdarium involves fungal cultivation followed by solvent extraction and chromatographic purification. While the specific protocol for this compound A and B is detailed in the primary literature[1], a representative methodology based on the isolation of other compounds from the same fungal genus is outlined below.

1. Fungal Cultivation:

-

Chrysosporium merdarium is cultured on a solid rice medium.

-

The fungus is incubated at room temperature for a period of 4 weeks to allow for sufficient growth and production of secondary metabolites.[2]

2. Extraction:

-

The fungal culture is exhaustively extracted with organic solvents such as methanol (B129727) and ethyl acetate (B1210297).[2]

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to column chromatography for separation of its components.

-

A variety of stationary phases can be employed, including silica (B1680970) gel and reverse-phase C18 material.

-

Fractions are eluted using a gradient of solvents with increasing polarity.

-

Further purification of fractions containing the compounds of interest is achieved using High-Performance Liquid Chromatography (HPLC).

HIV-1 Protease Inhibition Assay

The inhibitory activity of this compound against HIV-1 protease can be determined using a fluorometric assay. This assay measures the cleavage of a synthetic peptide substrate by the enzyme.

1. Reagents and Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7)

-

Test compounds (this compound A and B) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pepstatin A)

-

96-well microplate

-

Fluorescence microplate reader

2. Assay Procedure:

-

The reaction is initiated by adding the HIV-1 protease to wells of a microplate containing the assay buffer and the test compound at various concentrations.

-

The fluorogenic substrate is then added to start the enzymatic reaction.

-

The fluorescence intensity is measured over time at an appropriate excitation and emission wavelength.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

EGF-R Protein Tyrosine Kinase Inhibition Assay

The inhibitory effect of this compound on EGF-R protein tyrosine kinase activity can be assessed using a colorimetric ELISA-based assay.

1. Reagents and Materials:

-

Recombinant human EGF-R

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP solution

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., sulfuric acid)

-

96-well microplates coated with the substrate

-

Microplate reader

2. Assay Procedure:

-

The substrate-coated microplate wells are incubated with the EGF-R enzyme in the presence of varying concentrations of the test compound (this compound).

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the wells are washed to remove non-phosphorylated components.

-

The HRP-conjugated anti-phosphotyrosine antibody is added to the wells and incubated to allow binding to the phosphorylated substrate.

-

After another washing step, the TMB substrate is added, and the color development is allowed to proceed.

-

The reaction is stopped by the addition of the stop solution.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm).

-

The IC₅₀ value is calculated by determining the concentration of the inhibitor that results in a 50% reduction in the absorbance signal.

Signaling Pathway Visualizations

Inhibition of HIV-1 Protease

This compound acts as a competitive inhibitor of HIV-1 protease, an enzyme crucial for the maturation of the HIV virion. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins, thus halting the viral life cycle.

Caption: Inhibition of HIV-1 Protease by this compound.

Inhibition of EGFR Signaling Pathway

This compound inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the autophosphorylation of the receptor upon ligand binding, thereby preventing the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and differentiation.

Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion

This compound A and B represent promising lead compounds for the development of novel therapeutics targeting HIV and cancer. This guide has summarized the currently available physicochemical data and provided a framework for the experimental protocols required for their further investigation. The visualization of their inhibitory mechanisms on HIV-1 protease and the EGFR signaling pathway offers a clear understanding of their mode of action at a molecular level. Further research to fully characterize the physicochemical properties of this compound A and to explore the structure-activity relationships of both congeners is warranted to unlock their full therapeutic potential.

References

The Converging Paths of Fungal Metabolites: A Technical Guide to Semicochliodinol and the Asterriquinone Family

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Semicochliodinol and the broader family of asterriquinones represent a compelling class of fungal secondary metabolites with significant therapeutic potential. Characterized by a core bis-indolyl-dihydroxybenzoquinone structure, these compounds, primarily isolated from Aspergillus and Chrysosporium species, exhibit a range of biological activities, including antitumor, antiretroviral, and enzyme-inhibitory effects. This technical guide provides an in-depth analysis of the chemical relationship, biosynthetic pathways, and mechanisms of action of this compound and asterriquinones. Detailed experimental protocols for their isolation, synthesis, and biological evaluation are presented, alongside a comprehensive summary of their quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these promising natural products in the context of drug discovery and development.

Introduction

Fungal secondary metabolites have long been a fertile source of novel bioactive compounds. Among these, the bis-indolylquinones, notably this compound and the asterriquinones, have garnered substantial interest due to their intricate chemical architectures and potent biological activities.[1][2] Asterriquinones, first isolated from Aspergillus terreus, are characterized by a symmetrical or asymmetrical di-indolyl-dihydroxybenzoquinone core, often adorned with prenyl groups.[1][3] this compound, produced by Chrysosporium merdarium, shares this core structure but with a specific prenylation pattern that distinguishes it from many known asterriquinones.[4][5] Their shared biosynthetic origin from L-tryptophan underscores a close biochemical relationship, yet subtle structural variations lead to distinct biological activities, ranging from potent antitumor effects to specific enzyme inhibition.[2][6] This guide aims to provide a comprehensive technical overview of these compounds, focusing on their chemical relationship, biosynthesis, and therapeutic potential.

Chemical Structures and Relationship

The core chemical scaffold of both this compound and asterriquinones is a 2,5-dihydroxy-1,4-benzoquinone (B104904) ring substituted with two indole (B1671886) moieties at positions 3 and 6.[3][4] The variations within the asterriquinone (B1663379) family, and the distinction of this compound, arise from the pattern of prenylation and methylation on the indole rings and the benzoquinone core.

This compound B , for instance, is a bisindole alkaloid with a prenyl group at position 6 of one of the indole rings.[4] In contrast, the broader asterriquinone class includes compounds with varying numbers and positions of prenyl groups on the indole nitrogens or carbons.[7][8] Asterriquinone D, for example, is a dimethoxy-substituted bis-indolylquinone without prenyl groups.[9]

The structural relationship between these compounds can be visualized as a branching biosynthetic pathway originating from a common precursor.

Caption: Biosynthetic relationship of this compound and Asterriquinones.

Biosynthesis

The biosynthesis of both this compound and asterriquinones originates from the amino acid L-tryptophan.[2][6] The initial step involves the transamination of L-tryptophan to form indolepyruvic acid.[6] Two molecules of indolepyruvic acid then undergo a dimerization reaction to form the core bis-indolylquinone structure, a key intermediate known as didemethylasterriquinone D (DDAQ D).[6][10] From this central precursor, the pathways diverge to generate the structural diversity observed in this class of compounds through subsequent enzymatic modifications, primarily prenylation and methylation.[10]

In the biosynthesis of many asterriquinones, prenyltransferases catalyze the addition of one or more prenyl groups to the indole rings, while methyltransferases can modify the hydroxyl groups on the quinone core.[10] The biosynthesis of this compound B is believed to follow a similar pathway, diverging from DDAQ D through a specific prenylation event.[2]

Caption: Generalized biosynthetic pathway of this compound and Asterriquinones.

Biological Activities and Mechanisms of Action

Antitumor Activity of Asterriquinones

Asterriquinones have demonstrated significant antitumor activity against various cancer cell lines.[7] Their mechanism of action is multifaceted and primarily involves the induction of oxidative stress and the subsequent activation of apoptotic pathways.

-

Induction of Reactive Oxygen Species (ROS): The quinone moiety of asterriquinones can undergo redox cycling, leading to the generation of ROS within cancer cells.[3] This increase in oxidative stress disrupts cellular homeostasis and triggers downstream signaling cascades.

-

Activation of JNK Signaling Pathway: Elevated ROS levels activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates MKK4/7, leading to the activation of c-Jun N-terminal kinase (JNK).[3] Activated JNK then phosphorylates c-Jun, a transcription factor that plays a critical role in inducing apoptosis.[3]

-

Inhibition of EGFR Signaling: Asterriquinone has been shown to inhibit the interaction between the Growth factor receptor-bound protein 2 (Grb2) and tyrosine-phosphorylated Epidermal Growth Factor Receptor (EGFR).[11] This disruption prevents the recruitment of Son of Sevenless (SOS) and the subsequent activation of the RAS/MAPK/ERK signaling cascade, a key pathway for cell proliferation.[11]

-

Cell Cycle Arrest: Some asterriquinone analogs cause an accumulation of cells in the G1 phase of the cell cycle, thereby halting cell proliferation.[12]

Caption: Signaling pathways modulated by Asterriquinones.

Enzyme Inhibition by this compound

This compound A and B have been identified as potent inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase.[5]

-

HIV-1 Protease Inhibition: These compounds inhibit HIV-1 protease with IC50 values in the sub-micromolar range, making them valuable lead compounds for the development of novel antiretroviral agents.[5]

-

EGF-R Protein Tyrosine Kinase Inhibition: Semicochliodinols also inhibit the kinase activity of the EGF receptor, albeit at higher concentrations than their anti-HIV activity.[5] This inhibition likely contributes to their potential as anticancer agents by disrupting EGFR-mediated cell signaling pathways that are often dysregulated in cancer.

Quantitative Data

The biological activities of this compound and asterriquinones have been quantified in various assays. The following tables summarize the available data.

Table 1: Cytotoxicity of Asterriquinone and its Derivatives against P388 Mouse Leukemia Cells [10]

| Compound | IC50 (µM) |

| Asterriquinone (ARQ) | 1.5 |

| ARQ monomethyl ether | 1.2 |

| ARQ monoethyl ether | 0.8 |

| ARQ monopropyl ether | 0.5 |

| ARQ monobutyl ether | 0.3 |

| ARQ monopentyl ether | 0.2 |

| ARQ monohexyl ether | 0.15 |

Table 2: Enzyme Inhibitory Activity of Semicochliodinols [5]

| Compound | Target | IC50 (µM) |

| This compound A/B | HIV-1 Protease | as low as 0.17 |

| This compound A/B | EGF-R Protein Tyrosine Kinase | 15 to 60 |

Experimental Protocols

Isolation of Semicochliodinols from Chrysosporium merdarium[11]

-

Cultivation: Culture Chrysosporium merdarium on a solid rice medium for 4 weeks at room temperature.

-

Extraction: Exhaustively extract the fungal culture with methanol (B129727), followed by ethyl acetate.

-

Purification: Combine the extracts, dry under vacuum, and redissolve in methanol. Subject the crude extract to reverse-phase flash chromatography using a water-methanol gradient to yield fractions. Further purify the active fractions by reverse-phase HPLC on a C18 column with a water-methanol gradient to isolate semicochliodinols.

Caption: Workflow for the isolation of Semicochliodinols.

Synthesis of Asterriquinone Analogues[3]

A general method for the synthesis of symmetrical 3,6-bis(indolyl)-2,5-dihydroxybenzoquinone analogues involves the following steps:

-

Acid-Catalyzed Condensation: Dissolve 2,5-dichloro-1,4-benzoquinone (B146525) in a suitable solvent (e.g., acetic acid). Add the desired indole derivative (2.2 equivalents) and a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Oxidation: After condensation, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to the reaction mixture.

-

Hydrolysis: Dissolve the crude product in methanol and add an aqueous solution of sodium hydroxide. Reflux the mixture, then cool and acidify with dilute HCl to precipitate the final product.

-

Purification: Collect the crude product by vacuum filtration and purify by column chromatography.

Cytotoxicity Assay (MTT Assay)[6][13]

-

Cell Seeding: Seed cancer cells (e.g., P388, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration < 0.5%) for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

HIV-1 Protease Inhibition Assay (Fluorometric)[8]

This assay is a common method to screen for inhibitors of HIV-1 protease.

-

Reagent Preparation: Prepare solutions of HIV-1 Protease, a fluorogenic substrate, and the test compound (this compound) in assay buffer.

-

Reaction Setup: In a 96-well plate, add the HIV-1 Protease solution to wells containing the test compound at various concentrations.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 330/450 nm) in a microplate reader in kinetic mode for 1-3 hours at 37°C.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

EGFR Kinase Assay (e.g., ADP-Glo™ Assay)[14]

This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced.

-

Reaction Setup: In a 96-well plate, add recombinant human EGFR, a suitable substrate, and the test compound (this compound) at various concentrations in kinase assay buffer.

-

Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction and incubate.

-

ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the produced ADP into ATP, which is then used to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound and the asterriquinones represent a structurally related class of fungal metabolites with significant and diverse biological activities. Their common biosynthetic origin provides a platform for combinatorial biosynthesis and medicinal chemistry efforts to generate novel analogs with improved potency and selectivity. The potent antitumor activity of asterriquinones, mediated through the induction of apoptosis and inhibition of key oncogenic signaling pathways, highlights their potential as anticancer drug leads. Similarly, the specific enzyme inhibitory activities of this compound against HIV-1 protease and EGF-R kinase position it as a valuable scaffold for the development of new antiretroviral and anticancer agents.

Future research should focus on elucidating the complete biosynthetic gene clusters for these compounds in their respective producing organisms. This will not only provide a deeper understanding of their formation but also enable heterologous expression and metabolic engineering for improved production and the generation of novel derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic properties of these natural products. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating family of fungal metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound A and B: inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase related to asterriquinones produced by the fungus Chrysosporium merdarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. abcam.co.jp [abcam.co.jp]

- 9. repositorio.usp.br [repositorio.usp.br]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for Semicochliodinol Extraction from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicochliodinol A and B are bis-indolylquinone natural products that have garnered interest in the scientific community due to their potential therapeutic applications. These compounds are related to asterriquinones and have been reported as inhibitors of HIV-1 protease and EGF-R protein tyrosine kinase.[1][2] The primary fungal source of this compound is Chrysosporium merdarium.[1][2] This document provides a comprehensive protocol for the cultivation of Chrysosporium merdarium and the subsequent extraction and purification of this compound.

Data Presentation

The following table summarizes quantitative data related to the production of this compound and other related fungal secondary metabolites. Please note that the yield of this compound can vary depending on the fungal strain, culture conditions, and extraction efficiency.

| Fungal Species | Compound | Culture Method | Yield | Reference |

| Aspergillus terreus | Terrequinone A | Liquid Fermentation | 1.11 mg/L | [2] |

| Engineered E. coli | Terrequinone A | Liquid Fermentation | 106.3 mg/L | |

| Penicillium restrictum | ω-hydroxyemodin | Solid-State Fermentation (Rice) | 1.5 mg / 10 g of rice |

Experimental Protocols

This section details the methodology for the cultivation of Chrysosporium merdarium and the extraction and purification of this compound.

Fungal Culture and Fermentation

This protocol describes a solid-state fermentation method for the production of this compound from Chrysosporium merdarium.

a. Media Preparation:

-

Solid Medium: White rice is used as the solid substrate for fungal growth.

-

Preparation: Add 100 g of rice and 100 mL of milli-Q water to a 500 mL Erlenmeyer flask. Autoclave at 121°C for 20 minutes to sterilize the medium.

b. Inoculation and Fermentation:

-

Inoculate the sterilized rice medium with a starter culture of Chrysosporium merdarium.

-

Incubate the culture at room temperature for 4 weeks in a dark, ventilated area to allow for fungal growth and secondary metabolite production.

Extraction of this compound

This procedure outlines the extraction of this compound from the solid fungal culture.

a. Materials:

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

b. Protocol:

-

After the incubation period, the entire fungal culture on rice is subjected to extraction.

-

Extract the culture three times with 200 mL of methanol per flask, followed by two extractions with 200 mL of ethyl acetate per flask.

-

Combine all the solvent extracts.

-

Dry the combined extracts under vacuum using a rotary evaporator to obtain the crude extract.

Purification of this compound

A multi-step chromatographic approach is necessary to obtain pure this compound from the crude extract.

a. Materials:

-

Silica gel for flash chromatography

-

C-18 column for flash chromatography (e.g., 80 g, 50 μm)

-

High-Performance Liquid Chromatography (HPLC) system with a C-18 column

-

Solvents for chromatography (e.g., water, methanol, acetonitrile)

b. Protocol:

-

Flash Chromatography:

-

Redissolve the crude extract in a minimal amount of methanol.

-

Subject the redissolved extract to reverse-phase flash chromatography on a C-18 column.

-

Elute the column with a step gradient of water-methanol to separate the compounds based on polarity.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound from the flash chromatography.

-

Concentrate the pooled fractions under vacuum.

-

Further purify the concentrated fraction using reverse-phase HPLC on a C-18 column with a water-methanol or water-acetonitrile gradient.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical techniques such as LC-MS and NMR.

-

Mandatory Visualization

Biosynthetic Pathway of this compound Precursor

The following diagram illustrates the initial steps in the biosynthesis of bis-indolylquinones, including this compound, which share a common precursor, didemethylasterriquinone D (DDAQ D).

Caption: Biosynthesis of the this compound precursor.

Experimental Workflow for this compound Extraction

The diagram below outlines the key steps in the experimental workflow for the extraction and purification of this compound from a fungal culture.

Caption: Workflow for this compound Extraction.

References

Topic: Total Synthesis of Semicochliodinol and Related Bisindoles Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bisindole alkaloids are a large and structurally diverse family of natural products characterized by the presence of two indole (B1671886) moieties. These compounds often exhibit potent biological activities, making them attractive targets for drug discovery and development. This compound A is a notable example, having demonstrated inhibitory activity against HIV-1 protease and EGF-R protein tyrosine kinase. While a formal total chemical synthesis of this compound A has not been prominently reported in the scientific literature, significant advances have been made in the biosynthesis of structurally related bis-indolylquinones. This document provides a detailed protocol based on the metabolic engineering for the biosynthesis of terrequinone A, a bis-indolylquinone with antitumor activity. This biosynthetic approach serves as a powerful paradigm for the production of complex bisindole alkaloids.[1]

Biosynthetic Pathway of Terrequinone A

The biosynthesis of terrequinone A in engineered Escherichia coli begins with the precursor L-tryptophan. A series of enzymatic transformations, including dimerization and prenylation, leads to the final product. This pathway highlights a sustainable and efficient method for producing complex natural products.

References

Application Notes and Protocols for the Structural Elucidation of Semicochliodinol: A Hypothetical Indole Alkaloid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Semicochliodinol is a novel, hypothetical indole (B1671886) alkaloid, a class of natural products known for their structural diversity and significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The structural elucidation of such compounds is a critical step in drug discovery and development. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining the structure of unknown molecules.

I. Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

A. Data Presentation: Quantitative Mass Spectrometry Data for this compound

The following table summarizes the expected high-resolution mass spectrometry (HRMS) data for this compound.

| Parameter | Observed Value | Interpretation |

| Molecular Formula | C₂₅H₂₈N₄O₅ | Determined by HRESIMS |

| Monoisotopic Mass | 464.2060 | Calculated for C₂₅H₂₈N₄O₅ |

| Measured m/z [M+H]⁺ | 465.2138 | Protonated molecule |

| Measured m/z [M+Na]⁺ | 487.1957 | Sodium adduct |

| Key MS/MS Fragments (m/z) | 335.1549, 292.1287, 170.0919, 130.0657 | Characteristic fragments of the indole core and side chains |

B. Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

This protocol outlines the procedure for obtaining high-resolution mass spectra of this compound.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the sample solution to a final concentration of 1-10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumental Parameters:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 150 °C |

| Desolvation Temperature | 250 - 350 °C |

| Nebulizer Gas (N₂) Flow | 0.5 - 1.5 L/min |

| Drying Gas (N₂) Flow | 8 - 12 L/min |

| Mass Range | m/z 100 - 1000 |

| Acquisition Mode | Full scan and tandem MS (MS/MS) |

| Collision Energy (for MS/MS) | 10 - 40 eV (ramped) |

Data Analysis:

-

Process the raw data using the instrument's software.

-

Determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M+Na]⁺).

-

Use the accurate mass to calculate the elemental composition.

-

Analyze the MS/MS fragmentation pattern to identify characteristic substructures. The fragmentation of indole alkaloids often involves the cleavage of bonds adjacent to the indole nucleus, leading to characteristic neutral losses and fragment ions.[3]

C. Visualization: Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry Analysis of this compound.

II. NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution.

A. Data Presentation: ¹H and ¹³C NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the indole core of this compound, recorded in DMSO-d₆. Indole protons, particularly the N-H proton, can exhibit characteristic downfield shifts.[4][5]

| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | Key HMBC Correlations |

| 2 | 136.5 | - | H-3, H-9 |

| 3 | 102.8 | 7.25 (s) | C-2, C-3a, C-7a |

| 3a | 128.9 | - | H-3, H-4 |

| 4 | 111.5 | 7.55 (d, 8.0) | C-3a, C-5, C-6, C-7a |

| 5 | 121.3 | 7.10 (t, 7.5) | C-4, C-6, C-7 |

| 6 | 124.2 | 7.35 (t, 7.5) | C-4, C-5, C-7a |

| 7 | 112.9 | 7.65 (d, 8.0) | C-5, C-7a |

| 7a | 136.8 | - | H-4, H-7, H-9 |

| 9 (N-H) | - | 11.08 (s) | C-2, C-7a |

B. Experimental Protocol: 1D and 2D NMR Spectroscopy

This protocol describes the acquisition of a standard set of NMR experiments for the structural elucidation of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

NMR Experiments and Key Parameters:

| Experiment | Purpose | Key Parameters |

| ¹H NMR | Determine proton chemical shifts, multiplicities, and coupling constants. | Pulse program: zg30; Number of scans: 16-64; Relaxation delay (d1): 1-2 s. |